molecular formula C5H6O2 B7821939 5-Methyl-2(5H)-furanone CAS No. 17300-24-2

5-Methyl-2(5H)-furanone

Cat. No.: B7821939
CAS No.: 17300-24-2
M. Wt: 98.10 g/mol
InChI Key: BGLUXFNVVSVEET-UHFFFAOYSA-N
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Description

5-Methyl-2(5H)-furanone is an organic compound belonging to the furanone family. It is characterized by a five-membered lactone ring with a methyl group attached to the fifth carbon. This compound is known for its pleasant aroma and is often found in various natural products, including fruits and fermented foods. Its chemical structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both synthetic and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-2(5H)-furanone can be synthesized through several methods. One common approach involves the cyclization of 4-hydroxy-2-pentanone under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the furanone ring.

Industrial Production Methods: In industrial settings, this compound is often produced via the acid-catalyzed dehydration of 4-hydroxy-2-pentanone. This method is favored due to its efficiency and the relatively low cost of the starting materials. The reaction is typically carried out in large reactors where temperature and pH are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2(5H)-furanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 5-methyl-2-furancarboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of this compound can yield 5-methyl-2-furanmethanol, typically using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the lactone ring opens up to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: 5-Methyl-2-furancarboxylic acid.

    Reduction: 5-Methyl-2-furanmethanol.

    Substitution: Various substituted furanones depending on the nucleophile used.

Scientific Research Applications

5-Methyl-2(5H)-furanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s aroma makes it useful in studies related to flavor and fragrance chemistry.

    Medicine: Research has explored its potential antimicrobial properties, making it a candidate for developing new antibiotics.

    Industry: It is used in the flavor and fragrance industry to impart a sweet, caramel-like aroma to products.

Comparison with Similar Compounds

    2(5H)-Furanone: Lacks the methyl group, making it less hydrophobic and altering its reactivity.

    5-Methyl-2-furancarboxylic acid: An oxidized form of 5-Methyl-2(5H)-furanone with different chemical properties.

    5-Methyl-2-furanmethanol: A reduced form with distinct physical and chemical characteristics.

Uniqueness: this compound is unique due to its specific structure, which imparts a distinct aroma and reactivity profile. The presence of the methyl group enhances its hydrophobicity and influences its interaction with other molecules, making it particularly valuable in flavor and fragrance applications.

Properties

IUPAC Name

2-methyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLUXFNVVSVEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901014526
Record name 5-Methyl-2(5H)-furanone
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Molecular Weight

98.10 g/mol
Source PubChem
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Physical Description

Liquid
Record name 5-Methyl-2(3H)-furanone
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Boiling Point

208.00 to 210.00 °C. @ 760.00 mm Hg
Record name 5-Methyl-2(3H)-furanone
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Solubility

50 mg/mL at 15 °C
Record name 5-Methyl-2(3H)-furanone
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CAS No.

591-11-7, 1333-38-6, 70428-45-4, 17300-24-2, 591-12-8
Record name 5-Methyl-2(5H)-furanone
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Record name 4-Hydroxy-2-pentenoic acid gamma-lactone
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Record name Angelica lactone
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Record name 2(5H)-Furanone, 5-methyl-, (+-)-
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Record name 5-methylfuran-2(5H)-one, dimer
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Record name 5-Methyl-2(5H)-furanone
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Record name 5-Methyl-2(5H)-furanone
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Record name 5-methylfuran-2(5H)-one
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Record name 4-HYDROXY-2-PENTENOIC ACID .GAMMA.-LACTONE
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Record name 5-Methyl-2(3H)-furanone
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Melting Point

18 °C
Record name 5-Methyl-2(3H)-furanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 5-Methyl-2(5H)-furanone?

A1: The molecular formula of this compound is C5H6O2, and its molecular weight is 98.10 g/mol.

Q2: Are there straightforward methods to synthesize enantiomerically pure 5-Methyl-2(5H)-furanones?

A2: Yes, researchers have developed a method using (R)-lactic acid as a starting material for the synthesis of (S)-5-Methyl-2(5H)-furanone and its dihydro derivative. [, ]

Q3: Can you describe a key step and the overall yield in the total synthesis of (+)-3-hexadecyl-5-methylfuran-2(5H)-one?

A3: A de novo protecting-group-free total synthesis utilizes ring-closing metathesis as the key step. This efficient synthesis requires only five steps and achieves an overall yield of 68%. []

Q4: How can 4-thio-4,5-dihydro-2(3H)-furanones be prepared using this compound?

A4: Conjugate addition reactions of various thioacids, dithioacids, xanthates, and dithiocarbamates to this compound yield 4-thio-4,5-dihydro-2(3H)-furanones. This reaction exhibits diastereoselectivity, exclusively forming the cis-α,β-disubstituted butanolides. []

Q5: What is an unusual reaction observed with 2-(chloromethyl)-3,4-diphenylfuran and aqueous potassium cyanide?

A5: Instead of the expected displacement product, this reaction yields 3,4-diphenyl-5-methyl-2(5H)furanone (an α-angelica lactone derivative) as the main product. []

Q6: What biological activity has been reported for extracts containing this compound derivatives?

A6: Extracts from the red sea soft coral Sarcophyton trocheliophorum, containing (5S)-3-[(3E,5S)-5-hydroxy-3-hepten-6-yn-1-yl]-5-methyl-2(5H)-furanone, display antimicrobial activity against various pathogenic bacterial strains. []

Q7: Which compound isolated from Pseudomonas sp. A92 exhibits acyl-CoA: cholesterol acyltransferase (ACAT) inhibitory activity?

A7: Acaterin, characterized as 3-(1-hydroxyoctyl)-5-methyl-2(5H)-furanone, demonstrates inhibitory activity against ACAT in both macrophage J774 cells and rat liver microsomes. []

Q8: Are there any reported cytotoxic acetogenins containing the 5-methylfuran-2(5H)-one moiety?

A8: Yes, muricatetrocin A and B, as well as gigantetrocin B, are three novel cytotoxic monotetrahydrofuran-ring acetogenins isolated from Annona muricata seeds. They exhibit selective cytotoxicity against the HT-29 human colon-tumor cell line. []

Q9: What is the significance of 3-(6-Carbomethoxyhexyl)-5-Methylfuran-2(5H)-one in organic synthesis?

A9: This compound serves as a valuable synthon in the synthesis of 10-Oxaprostanoids. [, ]

Q10: Has this compound been identified as a natural product?

A10: Yes, (5R)-3-Tetradecyl-5-methyl-2(5H)-furanone has been isolated and characterized from the octocoral Cladiella conifera. []

Q11: How does the presence of a methyl group impact the thermal decomposition of 2(5H)-furanone?

A11: While methyl substitutions at most positions on the furanone ring have minimal influence, a methyl group at the 5-position in this compound leads to the formation of 2,4-pentadienoic acid through a hydrogen atom transfer. []

Q12: Describe the key intermediates and products in the thermal decomposition of 2(3H)-furanone.

A12: Initially, 2(3H)-furanone undergoes a 1 → 2 H-transfer reaction to form an open-ring ketenoic aldehyde. This intermediate can cyclize to form the 2(5H)-furanone isomer or decompose further into acrolein and carbon monoxide. Acrolein can further break down into ethylene and carbon monoxide. []

Q13: What is the dominant reaction pathway in the early stages of thermal decomposition of 2(3H) and 2(5H) furanones?

A13: Simple hydrogen transfer and simultaneous ring-opening reactions are the primary pathways observed during the initial stages of thermal decomposition for these compounds. []

Q14: What analytical techniques are commonly used to identify and quantify this compound and its derivatives?

A14: Gas chromatography coupled with mass spectrometry (GC/MS) is widely employed for separating, identifying, and quantifying this compound and related compounds in complex mixtures. [, ]

Q15: How is the internal standard method used in the analysis of furfural material?

A15: The internal standard method, implemented on a PE/XL gas chromatograph, allows for the precise quantification of various compounds present in industrial and analytical grade furfural, including this compound. []

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